c-Met inhibitor 1, also referred to as 1D228, is a novel compound designed to target the c-Met receptor tyrosine kinase, which plays a crucial role in various cellular processes including proliferation, survival, and migration. Dysregulation of c-Met signaling has been implicated in several cancers, making it an attractive target for therapeutic intervention. The development of c-Met inhibitors like 1D228 aims to provide effective treatment options for cancer patients exhibiting c-Met overexpression.
The compound 1D228 is classified as a small molecule tyrosine kinase inhibitor. It has been synthesized through various chemical methods and has shown promising results in preclinical studies for its anti-tumor activity. The synthesis and characterization of this compound are documented in several studies, highlighting its potential as a therapeutic agent against c-Met-driven cancers .
The synthesis of c-Met inhibitor 1D228 involves several key steps:
The molecular structure of c-Met inhibitor 1D228 can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound contains multiple functional groups that facilitate its interaction with the c-Met kinase active site.
The chemical reactivity of c-Met inhibitor 1D228 can be analyzed through various assays:
The mechanism by which c-Met inhibitor 1D228 exerts its effects involves:
c-Met inhibitor 1D228 exhibits several notable physical and chemical properties:
c-Met inhibitor 1D228 is primarily investigated for its potential applications in oncology:
The c-Met receptor tyrosine kinase, encoded by the MET proto-oncogene on chromosome 7q31, is a master regulator of cellular processes critical to development and tissue repair. Its dysregulation drives aggressive phenotypes in diverse solid tumors, positioning c-Met as a high-value therapeutic target. c-Met inhibitor 1 (C₁₇H₁₄N₈S; CAS 1357072-61-7) exemplifies a class of precision oncology agents designed to disrupt this pathway with high selectivity [1] [10].
Under physiological conditions, c-Met activation occurs via paracrine binding of hepatocyte growth factor (HGF) secreted by mesenchymal cells. This HGF/c-Met axis initiates cascades essential for:
Key Structural Domains: Mature c-Met is a disulfide-linked α/β heterodimer. The extracellular region comprises a SEMA domain (HGF-binding), PSI domain (structural stability), and four IPT domains. Intracellularly, the juxtamembrane domain (JM) regulates receptor degradation, while the tyrosine kinase domain transmits signals [7] [8].
Oncogenic c-Met activation occurs through genetic alterations or ligand-dependent mechanisms, leading to constitutive signaling independent of HGF.
Table 1: Mechanisms of c-Met Dysregulation in Human Cancers
Mechanism | Frequency | Key Tumor Types | Functional Consequence |
---|---|---|---|
Gene Amplification | 5–20% | Gastric, NSCLC, Esophageal | Receptor overexpression |
Exon 14 Skipping | 3–4% | NSCLC, Sarcomas | Impaired ubiquitin-mediated degradation |
Activating Mutations | 10–20% | Papillary Renal Carcinoma | Enhanced kinase activity |
Autocrine HGF Loops | 15–30% | Glioblastoma, Breast Cancer | Ligand-dependent constitutive signaling |
c-Met inhibitor 1 represents a class of ATP-competitive small molecules designed to suppress oncogenic c-Met signaling. Its development stems from three key observations:
Mechanism of c-Met Inhibitor 1
As a class I inhibitor, it binds the ATP pocket in a U-shaped conformation, hydrogen-bonding with Met1160 in the hinge region. This selectively inhibits phosphorylated (active) c-Met, suppressing kinase activity at nanomolar IC₅₀ [1] [9]. Preclinical data confirm its efficacy against c-Met-dependent gastric, glioblastoma, and pancreatic cancers [9].
Table 2: c-Met Inhibitors in Development
Compound | Chemical Class | Binding Mode | Tumor Targets |
---|---|---|---|
c-Met inhibitor 1 | Triazolopyrazine | Class I (U-shaped) | Gastric, Glioblastoma |
Crizotinib | Pyridine analog | Class II | NSCLC (ALK/ROS1/MET+) |
Cabozantinib | Quinoline | Class II | Medullary Thyroid, RCC |
Capmatinib | Triazinone | Class I | NSCLC (METex14) |
Resistance Considerations
Despite high selectivity, resistance may arise via:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9